molecular formula C5H12N4 B13109265 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole

1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole

Cat. No.: B13109265
M. Wt: 128.18 g/mol
InChI Key: MLQKBWUDXBOMRK-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring with an ethyl group at the first position and a hydrazinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with hydrazine and a suitable carbonyl compound to form the imidazole ring. The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized imidazoles.

    Substitution: The ethyl and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the imidazole ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical pathways.

Comparison with Similar Compounds

    1-Ethyl-4,5-dihydro-1H-imidazole: Lacks the hydrazinyl group, resulting in different reactivity and applications.

    2-Hydrazinyl-4,5-dihydro-1H-imidazole:

Uniqueness: 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole is unique due to the presence of both ethyl and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H12N4

Molecular Weight

128.18 g/mol

IUPAC Name

(1-ethyl-4,5-dihydroimidazol-2-yl)hydrazine

InChI

InChI=1S/C5H12N4/c1-2-9-4-3-7-5(9)8-6/h2-4,6H2,1H3,(H,7,8)

InChI Key

MLQKBWUDXBOMRK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN=C1NN

Origin of Product

United States

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